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Compound of Interest

Compound Name: Bamifylline hydrochloride

Cat. No.: B1667736 Get Quote

This guide provides a detailed comparison of the cardiac effects of three methylxanthine

derivatives: bamifylline, theophylline, and enprofylline. The information is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

overview supported by experimental data.

Executive Summary
Bamifylline, theophylline, and enprofylline, while all belonging to the methylxanthine class of

drugs, exhibit distinct cardiac profiles. Theophylline and enprofylline generally produce

cardiostimulant effects, including increased heart rate and contractility. In contrast, bamifylline

is notable for its lack of significant cardiostimulant properties and, in some instances, may exert

negative chronotropic and inotropic effects. These differences are primarily attributed to their

varying affinities for adenosine receptor subtypes and their phosphodiesterase (PDE) inhibitory

activities.
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Drug Preparation
Concentrati
on

Effect on
Heart Rate
(Chronotro
py)

Effect on
Contractilit
y (Inotropy)

Reference

Bamifylline

Isolated rat &

guinea-pig

right atria

-
Unchanged

or reduced
- [1]

Isolated rat &

guinea-pig

left atria

- -

Slight

inotropic

effect

[1]

Isolated

rabbit

papillary

muscles

Up to 10⁻³

mol/l
- No effect [1]

Isolated

rabbit

papillary

muscles

> 10⁻³ mol/l -

Decreased

contractile

force

[1]

Theophylline

Isolated rat &

guinea-pig

right atria

-

Positive

chronotropic

effect

- [1]

Isolated

rabbit

papillary

muscles

- -

Dose-

dependent

increase in

inotropism

[1]

Enprofylline

Isolated rat &

guinea-pig

right atria

-

Positive

chronotropic

effect

- [1]

Isolated rat &

guinea-pig

left atria

- -

Significant

inotropic

effect

[1]
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Table 2: Comparative In Vivo Cardiac Effects in
Anesthetized Rabbits

Drug Dose
Effect on Heart
Rate
(Chronotropy)

Effect on
Myocardial
Contractility

Reference

Bamifylline High dose

Negative

chronotropic

effect

Reduction [1]

Theophylline
Equimolar to

Bamifylline

Positive

chronotropic

effect

Positive inotropic

effect
[1]

Enprofylline
Equimolar to

Bamifylline

Positive

chronotropic

effect

Positive inotropic

effect
[1]

Table 3: Comparative Human Cardiovascular Effects

Drug
Concentration/
Dose

Heart Rate
(Recumbent)

Mean Arterial
Pressure
(Semi-upright)

Reference

Bamifylline 5 mg/kg IV

No significant

change (76±10

vs 75±13 bpm)

No significant

change (102±12

vs 99±10 mmHg)

[2]

Theophylline 12.5 ± 1.6 mg/L 58 ± 13 bpm 108 ± 16 mmHg [3][4][5]

Enprofylline 2.7 ± 0.3 mg/L

70 ± 14 bpm

(higher than

theophylline)

93 ± 15 mmHg

(lower than

theophylline)

[3][4][5]

Table 4: Receptor Binding and Enzyme Inhibition
Profiles
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Drug
Adenosine A1
Receptor
Affinity (Ki)

Adenosine A2
Receptor
Affinity (Ki/KB)

Phosphodieste
rase Inhibition
(IC50/Ki)

Reference

Bamifylline

High affinity

(selective A1

antagonist)

Low activity - [6][7]

Theophylline
~14 µM (non-

selective)

~14 µM (non-

selective)

665 µM (least

potent)
[8][9]

Enprofylline 45 µM 130 µM (KB)

15 µM

(platelets), 110

µM (fat cells),

130 µM (lung)

[10]

Experimental Protocols
In Vitro Studies on Isolated Cardiac Tissues

Preparations: Right and left atria from rats and guinea pigs, and papillary muscles from

rabbits were used.

Methodology: The isolated tissues were mounted in organ baths containing a physiological

salt solution, maintained at a constant temperature and bubbled with a gas mixture (e.g.,

95% O2, 5% CO2). The contractile activity (rate and force) was recorded isometrically using

force transducers. The drugs were added to the bath in increasing concentrations to

establish concentration-response curves.

In Vivo Studies in Anesthetized Animals
Animal Model: Anesthetized rabbits were used.

Methodology: Animals were anesthetized, and catheters were inserted for drug

administration (intravenous) and for monitoring cardiovascular parameters. An

electrocardiogram (ECG) was recorded to measure heart rate and atrioventricular

conduction. Myocardial contractility was assessed using a strain gauge arch sutured to the
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ventricular epicardium or by measuring the maximal rate of rise of left ventricular pressure

(LV dP/dtmax). The drugs were administered at equimolar doses for comparison.

Human Clinical Studies
Study Design: Double-blind, placebo-controlled, randomized crossover trials were conducted

in healthy volunteers or patients with specific conditions.

Methodology: Cardiovascular parameters were measured at baseline and after drug

administration. Heart rate and blood pressure were monitored non-invasively. In some

studies, more invasive techniques such as cardiac catheterization were used to measure

parameters like left ventricular end-diastolic pressure. Radionuclide angiocardiography was

employed to determine cardiac index and left ventricular ejection fraction.

Signaling Pathways
The distinct cardiac effects of these methylxanthines can be attributed to their differential

interactions with two key signaling pathways in cardiomyocytes: adenosine receptor-mediated

signaling and phosphodiesterase-mediated cyclic nucleotide signaling.

Adenosine Receptor Antagonism
Adenosine, acting through A1 receptors in the heart, has a cardioprotective role, reducing heart

rate and contractility. Theophylline is a non-selective antagonist of both A1 and A2 adenosine

receptors.[8] Bamifylline is a selective antagonist of A1 receptors.[6][7] Enprofylline has a very

weak affinity for adenosine receptors.[11]
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Caption: Adenosine A1 receptor signaling pathway in cardiomyocytes and points of antagonism

by methylxanthines.

Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and

cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE3 and PDE4 in

the heart, leads to an accumulation of cAMP. This results in increased activation of protein

kinase A (PKA), which in turn phosphorylates L-type calcium channels and other proteins,

leading to increased calcium influx and enhanced myocardial contractility and heart rate.

Theophylline and enprofylline are non-selective PDE inhibitors.[9][12]
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Caption: Phosphodiesterase inhibition signaling pathway in cardiomyocytes.

Conclusion
The cardiac effects of bamifylline, theophylline, and enprofylline are markedly different, a factor

of critical importance in their clinical application and in the development of new therapeutic

agents. Bamifylline's profile, characterized by a lack of cardiostimulatory effects, may offer a

safer alternative in patients with underlying cardiovascular conditions. Conversely, the positive

inotropic and chronotropic effects of theophylline and enprofylline, mediated through PDE

inhibition and, in the case of theophylline, adenosine receptor antagonism, are responsible for

both their therapeutic efficacy in bronchoconstriction and their potential for cardiac side effects.

A thorough understanding of their distinct mechanisms of action is paramount for optimizing

their therapeutic use and for guiding future drug discovery efforts in the methylxanthine class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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